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Introduction

CAL-130 is a potent and selective dual inhibitor of the delta (d) and gamma (y) isoforms of
phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of cell
growth, proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many
human cancers, making it a key target for therapeutic intervention. The d and y isoforms of
PI3K are primarily expressed in hematopoietic cells and play crucial roles in the development
and function of both innate and adaptive immunity. This targeted expression profile makes dual
inhibition of PI3Kd and PI3Ky a promising strategy for the treatment of hematological
malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), and potentially other
immune-mediated disorders. This technical guide provides a comprehensive overview of the
discovery, mechanism of action, preclinical development, and experimental protocols
associated with CAL-130.

Discovery and Synthesis

The initial discovery of CAL-130 stemmed from efforts to develop isoform-selective PI3K
inhibitors with improved therapeutic windows compared to pan-PI3K inhibitors. While the
specific details of the initial synthesis are proprietary, the general approach for creating such
targeted inhibitors involves the design and chemical synthesis of small molecules that can
selectively bind to the ATP-binding pocket of the target kinase isoforms. The development of
CAL-130 likely involved extensive structure-activity relationship (SAR) studies to optimize
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potency and selectivity for PI3Kd and PI3Ky over the ubiquitously expressed PI13Ka and PI3K[3
isoforms.

Mechanism of Action

CAL-130 exerts its therapeutic effect by competitively inhibiting the catalytic activity of the
p110d and p110y subunits of PI3K. This inhibition prevents the phosphorylation of
phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate
(PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream
signaling proteins, most notably the serine/threonine kinase Akt. By blocking the production of
PIP3, CAL-130 effectively abrogates the activation of the PI3K/Akt/mTOR signaling cascade.
This pathway is constitutively active in many cancer cells, promoting their uncontrolled growth
and survival. The dual inhibition of PI3K& and PI3Ky is particularly effective in hematopoietic
malignancies where these isoforms are key drivers of oncogenic signaling.

Signaling Pathway

The following diagram illustrates the central role of PI3Kd and PI3Ky in the PI3K/Akt/mTOR
signaling pathway and the mechanism of action of CAL-130.
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Figure 1: PI3K/Akt/mTOR signaling pathway and the inhibitory action of CAL-130.
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Preclinical Data

The preclinical development of CAL-130 involved a series of in vitro and in vivo studies to

evaluate its potency, selectivity, and anti-cancer efficacy.

In Vitro Kinase and Cellular Assays

The inhibitory activity of CAL-130 against the different Class | PI3K isoforms was determined
using biochemical kinase assays. The results demonstrated high potency against PI3Kd and
PI3Ky, with significantly lower activity against PI3Ka and PI3K[, highlighting its desired

selectivity profile.

PI3K Isoform IC50 (nM)
PI3Kd (p1103) 1.3

PI3Ky (p110y) 6.1

PI3Ka (p110a) 115

PI3KB (p110B) 56

Table 1: In Vitro Inhibitory Activity of CAL-130

against PI3K Isoforms

In cellular assays, CAL-130 has been shown to inhibit the proliferation and induce apoptosis in
various cancer cell lines, with particular efficacy in hematological malignancy models such as
T-ALL.

In Vivo Preclinical Studies

The anti-leukemic activity of CAL-130 was evaluated in a preclinical mouse model of T-ALL. In
these studies, CAL-130 demonstrated significant therapeutic efficacy, leading to a marked
extension of survival in treated animals compared to controls.
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Animal Model Treatment Median Survival (days)

T-ALL Xenograft Vehicle Control 7.5

CAL-130 (10 mg/kg, orally,
T-ALL Xenograft 45
every 8 hours for 7 days)

Table 2: In Vivo Efficacy of
CAL-130 in a T-ALL Xenograft
Model

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical
evaluation of CAL-130.

PI3K Kinase Assay

Objective: To determine the in vitro inhibitory activity (IC50) of CAL-130 against recombinant
PI3K isoforms.

Materials:

e Recombinant human PI3K isoforms (p1100a/p85a, p110B/p85a, p1103/p85a, p110y)
» PIP2 substrate

e ATP (at a concentration equivalent to the Km for each enzyme)

o Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NacCl, 10 mM MgCI2, 1 mM DTT)
e CAL-130 (serially diluted)

o ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

o 384-well plates

Procedure:
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» Prepare a serial dilution of CAL-130 in DMSO.

e In a 384-well plate, add 1 pL of the diluted CAL-130 or DMSO (vehicle control) to the
appropriate wells.

e Add 2 pL of the respective recombinant PI3K enzyme diluted in kinase buffer to each well.
e Incubate for 15 minutes at room temperature to allow for compound binding.

« Initiate the kinase reaction by adding 2 pL of a solution containing PIP2 and ATP in kinase
buffer.

e Incubate the reaction for 1 hour at room temperature.

o Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase
Assay protocol.

e Measure luminescence using a plate reader.

o Calculate the percent inhibition for each CAL-130 concentration relative to the vehicle
control.

o Determine the IC50 value by fitting the data to a four-parameter logistic dose-response
curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of CAL-130 on the viability of T-ALL cells in vitro.
Materials:
e T-ALL cell lines (e.g., Jurkat, MOLT-4)

e RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-
streptomycin

e CAL-130 (serially diluted)
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

 Solubilization solution (e.g., 10% SDS in 0.01 M HCI)
e 96-well plates
Procedure:

o Seed T-ALL cells into a 96-well plate at a density of 1 x 104 cells per well in 100 pL of
complete medium.

e Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

o Treat the cells with various concentrations of CAL-130 (typically in a final volume of 200 puL).
Include a vehicle control (DMSO).

 Incubate the cells for 72 hours.
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

e Add 100 pL of solubilization solution to each well and incubate overnight at 37°C to dissolve
the formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control cells.

T-ALL Xenograft Model

Objective: To evaluate the in vivo anti-leukemic efficacy of CAL-130.
Materials:

e Immunocompromised mice (e.g., NOD/SCID or NSG mice)

e T-ALL cell line (e.qg., luciferase-expressing Jurkat cells for in vivo imaging)

o Matrigel
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e CAL-130 formulated for oral administration

e Vehicle control

e Bioluminescence imaging system (for luciferase-expressing cells)
Procedure:

e Subcutaneously or intravenously inject T-ALL cells into immunocompromised mice. For
subcutaneous models, mix cells with Matrigel before injection.

e Monitor tumor growth (for subcutaneous models) or disease progression (for intravenous
models) by caliper measurements or bioluminescence imaging.

e Once tumors are established or disease is evident, randomize mice into treatment and
control groups.

e Administer CAL-130 (e.g., 10 mg/kg) or vehicle control orally according to the specified
dosing schedule (e.g., every 8 hours).

e Monitor tumor volume or bioluminescent signal throughout the treatment period.
e Monitor animal body weight and overall health as indicators of toxicity.

» At the end of the study, or when humane endpoints are reached, euthanize the mice and
collect tumors or tissues for further analysis (e.g., histology, western blotting for target
modulation).

e Analyze the data to determine the effect of CAL-130 on tumor growth and survival.

Experimental Workflow for In Vivo Study

The following diagram outlines the typical workflow for a preclinical in vivo efficacy study of
CAL-130.
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Figure 2: Workflow for a T-ALL xenograft study.
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Conclusion

CAL-130 is a promising dual PI3Kd/y inhibitor with potent and selective activity. Preclinical
studies have demonstrated its ability to inhibit the PISK/Akt/mTOR pathway and exert
significant anti-leukemic effects in in vitro and in vivo models of T-ALL. The detailed
experimental protocols provided in this guide offer a framework for the further investigation and
development of CAL-130 and other isoform-selective PI3K inhibitors. The targeted nature of
CAL-130 holds the potential for a more favorable safety profile compared to pan-PI3K
inhibitors, making it an attractive candidate for further clinical development in hematological
malignancies and potentially other immune-related diseases.

 To cite this document: BenchChem. [The Discovery and Preclinical Development of CAL-
130: A Dual PI13Kd/y Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612117#discovery-and-development-of-cal-130]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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